5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds known for their significant impact in medicinal chemistry and material science due to their photophysical properties . This compound features a fused, rigid, and planar structure containing both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the reaction of pyrazole derivatives with suitable pyrimidine precursors under controlled conditions. One common method includes the cyclization of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient synthetic routes, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction times. These methods leverage advanced technologies to ensure consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it may interfere with cellular signaling pathways, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate include:
- Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
- 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique photophysical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H6N3O4- |
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Molecular Weight |
220.16 g/mol |
IUPAC Name |
5-methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(15)5-4-6(8(13)14)12-7(11-5)2-3-10-12/h2-4H,1H3,(H,13,14)/p-1 |
InChI Key |
MOIIRWONWNLXQH-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=NC2=CC=NN2C(=C1)C(=O)[O-] |
Origin of Product |
United States |
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